2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
This α-amino acid derivative features a 4-methyl-1,3-thiazol-2-yl moiety linked via a carbamoylmethyl sulfanyl bridge to the β-carbon of the amino acid backbone.
Properties
IUPAC Name |
2-amino-3-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-5-2-17-9(11-5)12-7(13)4-16-3-6(10)8(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKASBQZCCNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents.
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The exact interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways. The downstream effects would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound 2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid is a novel β-amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amino acids. For instance, one method includes the use of N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under varying conditions such as temperature and solvent type. The resulting products are characterized using techniques like NMR and IR spectroscopy to confirm their structure and purity .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor for certain cellular pathways involved in cancer cell proliferation. For example, it has been noted to inhibit the activity of HSET (KIFC1), a protein critical for mitotic spindle formation in centrosome-amplified cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits micromolar inhibition against HSET, with an IC50 value of approximately 2.7 μM. This indicates its potential as a therapeutic agent in targeting cancer cells that exhibit centrosome amplification . Further investigations revealed that modifications to the thiazole structure significantly affect its potency, highlighting the importance of molecular design in drug development.
Case Studies
Several case studies have highlighted the efficacy of this compound in various cancer models:
- DLD1 Colon Cancer Cells : Treatment with the compound resulted in increased multipolar mitoses, indicating disrupted cell division processes. The percentage of multipolar mitoses observed was significantly higher in centrosome-amplified DLD1 cells compared to non-centrosome amplified cells when treated with concentrations around 15 μM .
- Stability and Pharmacokinetics : In animal models, the compound exhibited a half-life of approximately 215 minutes in plasma stability assays, suggesting favorable pharmacokinetic properties for further development .
Table 1: Biological Activity Data
| Compound | Target Protein | IC50 (μM) | Effect on Cell Division |
|---|---|---|---|
| This compound | HSET (KIFC1) | 2.7 | Increased multipolar mitoses in DLD1 cells |
Table 2: Structural Modifications and Potency
| Modification | Change Description | Potency Change |
|---|---|---|
| Methyl Group Removal | Removal from thiazole ring | 65-fold reduction |
| Alkyl Chain Lengthening | Lengthening between amides | Abolished activity |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position: Thiazole substitution at the 2-yl (target compound) vs. 5-yl () positions affects steric and electronic interactions with biological targets . Linker Groups: Carbamoylmethyl sulfanyl (target) vs. methylamino phenyl () linkers influence solubility and membrane permeability .
Synthetic Strategies: The target compound’s synthesis likely parallels methods in (e.g., reductive amination with NaBH3CN and acid hydrolysis) . Fluorescent analogs () require specialized coupling reactions (e.g., Sonogashira) for ethynyl group incorporation .
Biological Activity: Thiazole-containing α-amino acids () exhibit antimycobacterial activity (MIC 12.5–25 µg/mL) without cytotoxicity, suggesting the target compound may share this profile .
Q & A
Q. Experimental Design Framework :
- Compound preparation : Ensure purity (>95% via HPLC) and solubility (use DMSO/PBS mixtures) for dose-response studies .
- Controls : Include positive controls (e.g., isoniazid) and vehicle-only controls to validate assay conditions .
- Dosage range : Test concentrations from 1–100 µM to determine IC₅₀ values, with triplicate measurements for statistical rigor .
Data Interpretation : Correlate structural features (e.g., halogen substitutions in derivatives 3b–3e) with activity trends using SAR analysis .
What purification techniques effectively isolate byproducts in thiazole-functionalized propanoic acid synthesis?
Byproduct Mitigation:
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to separate acetylated vs. non-acetylated species .
- Recrystallization : Optimize solvent polarity (e.g., methanol for polar byproducts, hexane for non-polar impurities) .
- LC-MS monitoring : Identify low-abundance byproducts (e.g., dibrominated adducts in ) and adjust reaction conditions to suppress their formation .
How can structural modifications enhance the bioactivity of thiazole-amino acid conjugates?
Strategic Modifications:
- Electron-withdrawing groups : Introduce halogens (e.g., 4-F, 4-Cl in derivatives 3c–3d) to improve membrane permeability and target binding .
- Hybridization : Attach pharmacophores like cinnamoyl or thiophene moieties () to exploit dual mechanisms of action .
- Steric optimization : Compare para- vs. meta-substituted aryl groups to balance steric hindrance and binding pocket compatibility .
What methodologies validate the stability of thiazole derivatives under physiological conditions?
Stability Assessment Protocol:
- pH-dependent degradation : Incubate compounds in buffers (pH 2–8) at 37°C for 24–72 hours, analyze via HPLC for degradation products .
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds and correlate with functional group lability (e.g., acetyl groups degrade at >150°C) .
- Light sensitivity : Store derivatives under UV/visible light and monitor structural integrity via periodic NMR sampling .
How do researchers reconcile conflicting bioactivity results across structurally similar analogs?
Contradiction Resolution Workflow:
Structural re-evaluation : Confirm purity and stereochemistry (e.g., epimerization risks in ) via chiral HPLC .
Target-specific assays : Test analogs against isolated enzyme targets (e.g., mycobacterial enzymes) instead of whole-cell assays to eliminate off-target effects .
Meta-analysis : Compare bioactivity data across studies (e.g., vs. 3) while normalizing for assay conditions (e.g., inoculum size, incubation time) .
What computational tools predict the physicochemical properties of novel thiazole derivatives?
In Silico Strategies:
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity and guide solubility enhancement strategies .
- Molecular docking (AutoDock Vina) : Screen derivatives against Mycobacterium tuberculosis targets (e.g., InhA) to prioritize synthesis .
- ADMET prediction : Employ SwissADME or pkCSM to forecast absorption and toxicity risks early in development .
How can researchers scale up synthesis without compromising yield or purity?
Scale-Up Best Practices:
- Batch vs. flow chemistry : Transition from batch reflux () to continuous flow systems for better temperature and mixing control .
- Catalyst recycling : Recover NaBH3CN via filtration or solvent extraction to reduce costs .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
